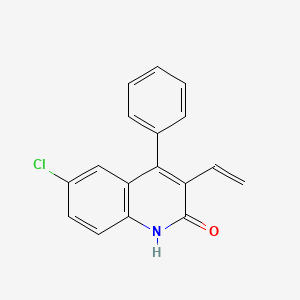

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

6-chloro-3-ethenyl-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c1-2-13-16(11-6-4-3-5-7-11)14-10-12(18)8-9-15(14)19-17(13)20/h2-10H,1H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBFZYDAHWRXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90488494 | |

| Record name | 6-Chloro-3-ethenyl-4-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90488494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62452-22-6 | |

| Record name | 6-Chloro-3-ethenyl-4-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90488494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The most commonly reported method for synthesizing 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one is based on the cyclization of 2-chloroaniline with cinnamaldehyde in the presence of a base such as potassium carbonate. This reaction is typically carried out under reflux conditions in solvents like ethanol or acetic acid, which facilitate the formation of the quinoline core.

Stepwise Procedure:

-

- 2-chloroaniline

- Cinnamaldehyde

- Potassium carbonate (base)

- Solvent: Ethanol or acetic acid

-

- The mixture of 2-chloroaniline and cinnamaldehyde is combined with potassium carbonate.

- The solution is refluxed in ethanol or acetic acid for several hours.

- After completion, the reaction mixture is cooled and poured into water to precipitate the product.

- The crude product is filtered, washed, and purified by recrystallization.

Mechanistic Insight:

- The reaction proceeds via a base-catalyzed condensation (likely a Povarov-type reaction or related cyclization), leading to the formation of the quinoline ring system with the vinyl and phenyl substituents positioned as required.

Alternative Synthetic Approaches

While the cyclization method described above is the most referenced, alternative synthetic strategies may involve:

- Pre-functionalized Quinoline Precursors: Starting from quinoline derivatives already bearing the chlorine and phenyl groups, followed by vinylation at the 3-position.

- Transition Metal-Catalyzed Couplings: Using palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki couplings) to introduce the vinyl group onto a suitably substituted quinolinone core.

Data Table: Preparation Summary

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | 2-chloroaniline + cinnamaldehyde | Provides aromatic amine and aldehyde for cyclization |

| 2 | Potassium carbonate (base) | Catalyzes condensation and cyclization |

| 3 | Ethanol or acetic acid (solvent), reflux | Facilitates reaction and product formation |

| 4 | Cooling, addition to water | Precipitates crude product |

| 5 | Filtration, washing, recrystallization | Purifies final compound |

Research Findings and Notes

- The described synthetic route is robust and aligns with established methods for the construction of quinoline derivatives bearing diverse substituents.

- The reaction is typically high-yielding, provided the starting materials are pure and the reaction is monitored to completion.

- Purification is generally achieved by recrystallization, which is effective due to the compound's relatively low solubility in cold water and higher solubility in hot organic solvents.

- The product is characterized by its molecular formula (C17H12ClNO) and a molecular weight of 281.74.

- No detailed kinetic or mechanistic studies specific to this compound were found in the current search results, but the base-catalyzed cyclization mechanism is well-documented for related quinoline syntheses.

Preparation Notes and Practical Considerations

- The choice of solvent (ethanol vs. acetic acid) can affect the reaction rate and yield. Ethanol is generally preferred for ease of product isolation.

- Potassium carbonate is a mild base, minimizing side reactions and promoting clean cyclization.

- The reaction should be monitored (e.g., by TLC) to avoid over-reaction or decomposition.

- The final compound should be stored at 2-8°C for short-term stability, with longer-term storage at -20°C or below to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Formation of 6-chloro-4-phenyl-3-(2-oxoethyl)quinolin-2(1H)-one.

Reduction: Formation of 6-chloro-4-phenyl-3-vinyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.

Substitution: Formation of 6-amino-4-phenyl-3-vinylquinolin-2(1H)-one.

Scientific Research Applications

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

6-chloro-4-phenylquinolin-2(1H)-one: Lacks the vinyl group at the 3rd position.

4-phenyl-3-vinylquinolin-2(1H)-one: Lacks the chlorine atom at the 6th position.

6-chloro-3-vinylquinolin-2(1H)-one: Lacks the phenyl group at the 4th position.

Uniqueness

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one is unique due to the combination of the chlorine atom, phenyl group, and vinyl group on the quinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

6-Chloro-4-phenyl-3-vinylquinolin-2(1H)-one is a compound belonging to the class of arylvinylquinolines, which have garnered attention for their diverse biological activities, particularly in antimalarial and anticancer research. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and structure-activity relationships (SAR).

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one. It has been shown to exhibit significant activity against Plasmodium falciparum, particularly strains resistant to chloroquine (CQ). The compound was part of a broader investigation into a series of styrylquinoline analogues, where it demonstrated a low nanomolar effective concentration (EC50) against CQ-resistant strains.

Table 1: Antimalarial Activity of Selected Arylvinylquinolines

| Compound | EC50 (nM) | Resistance Index | Selectivity Index |

|---|---|---|---|

| 6-Chloro-4-phenyl-3-vinylquinolin-2(1H)-one | 21.0 ± 2.1 | < 1 | > 200 |

| UCF501 | 41.2 ± 5.3 | < 1 | > 200 |

| Compound with Fluorine at C6 | 4.8 ± 2.0 | < 1 | > 200 |

The introduction of chlorine at the C6 position has been shown to enhance antiplasmodial activity compared to other substituents like fluorine or methoxy groups .

Anticancer Activity

In addition to its antimalarial properties, compounds similar to 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one have also been evaluated for anticancer activity. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study evaluating the cytotoxic effects of various quinoline derivatives, including those similar to our compound, reported significant inhibition of cell growth in several cancer cell lines. The mechanism was linked to the disruption of microtubule dynamics and induction of oxidative stress .

The precise mechanisms by which 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the metabolic pathways of Plasmodium.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to apoptosis in cancer cells.

- Interference with Protein Synthesis : Some studies suggest that quinoline derivatives can disrupt protein synthesis in pathogenic organisms.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the quinoline ring can significantly influence biological activity. The following observations were noted:

- Chlorine Substitution : Chlorine at the C6 position enhances antiplasmodial activity.

- Aryl Group Variations : Different aryl groups attached at the C4 position can alter potency and selectivity against various targets.

Table 2: Summary of SAR Findings

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| C6 | Chlorine | Increased antiplasmodial potency |

| C4 | Aryl (Phenyl) | Modulation of selectivity |

| C3 | Vinyl | Essential for maintaining activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with ketones or aldehydes under acidic or basic conditions. For example, similar quinolin-2(1H)-ones are synthesized via multi-step routes involving Claisen-Schmidt condensations or Friedländer reactions . Optimization may include adjusting reaction temperature (reflux vs. microwave-assisted heating), solvent polarity (e.g., ethanol, DMF), and catalysts (e.g., p-toluenesulfonic acid). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is standard. Monitor progress using TLC and confirm purity via melting point analysis and HPLC .

Q. How is the purity and structural identity of this compound validated in basic research settings?

- Methodological Answer :

- Spectroscopy : Use / NMR to confirm substituent positions (e.g., vinyl proton coupling constants, aromatic splitting patterns). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Match experimental vs. theoretical C/H/N percentages to confirm stoichiometry .

Q. What are the key considerations for handling and storing this compound safely in the laboratory?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation of the vinyl group.

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood. Refer to SDS guidelines for similar quinolinones, which recommend immediate washing after skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (e.g., Nonius MACH-3) with Mo-Kα radiation (λ = 0.71073 Å). Monitor absorption effects (e.g., ψ-scan corrections) for heavy atoms like chlorine .

- Refinement : Employ SHELXL for structure solution. Challenges include handling disorder in the vinyl/phenyl groups and resolving hydrogen bonding networks (e.g., N–H⋯O interactions). Validate with R-factor convergence (<5%) and residual electron density maps .

Q. How do computational methods (DFT, MD) predict the electronic properties and reactivity of the vinyl substituent?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-311+G(d,p) basis sets to model ground-state geometry. Compare bond lengths/angles with crystallographic data .

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. The vinyl group’s π-electrons may enhance reactivity in Diels-Alder or cycloaddition reactions .

- MD Simulations : Simulate solvent interactions (e.g., DMSO, water) to assess aggregation tendencies or solubility .

Q. How can researchers reconcile contradictory spectroscopic data for this compound across studies?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC). For IR discrepancies, compare solvent effects (e.g., KBr vs. ATR modes).

- Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., quinolinone ring puckering) that may alter spectral profiles .

- Batch Variability : Assess synthetic byproducts (e.g., unreacted intermediates) via LC-MS .

Q. What experimental strategies mitigate side reactions during functionalization of the vinyl group?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the quinolinone carbonyl with trimethylsilyl groups to prevent undesired nucleophilic attacks.

- Catalytic Control : Use palladium catalysts for selective Heck coupling or hydrofunctionalization. Monitor reaction progress in real-time via in situ FT-IR .

Educational and Experimental Design

Q. How can educators design undergraduate projects to study this compound’s visuospatial properties?

- Methodological Answer :

- 3D Visualization Tools : Incorporate Jmol or PyMOL to teach stereochemistry and crystal packing. Compare experimental XRD data with computational models .

- Problem-Based Learning : Assign tasks like predicting NMR splitting patterns or optimizing synthetic routes using retrosynthetic analysis .

Q. What statistical approaches are critical for analyzing thermodynamic data (e.g., DSC, TGA) for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.